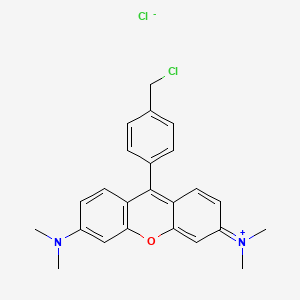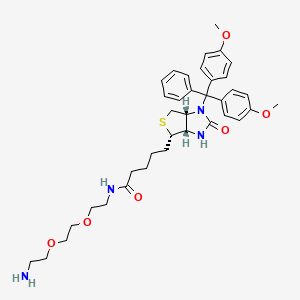
TCO4-PEG3-Maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCO4-PEG3-Maleimide is a compound that enables the incorporation of the trans-cyclooctene (TCO) moiety onto thiol-containing molecules, such as antibodies and cysteine-containing peptides. The maleimide group specifically reacts with reduced thiols (sulfhydryl groups, –SH) at a pH range of 6.5 to 7.5 to form stable thioether bonds. The hydrophilic polyethylene glycol (PEG) spacer arm improves solubility in aqueous buffers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TCO4-PEG3-Maleimide involves the functionalization of trans-cyclooctene with a maleimide group. The maleimide group is introduced through a reaction with thiol-containing compounds, forming stable thioether bonds. The reaction typically occurs at a pH range of 6.5 to 7.5 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
TCO4-PEG3-Maleimide undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form thioether bonds.
Click Chemistry Reactions: The trans-cyclooctene moiety participates in strain-promoted copper-free click chemistry cycloaddition reactions with tetrazines.
Common Reagents and Conditions
Reagents: Thiol-containing molecules, tetrazines.
Conditions: pH range of 6.5 to 7.5, ambient temperature .Major Products Formed
Thioether Bonds: Formed through the reaction of the maleimide group with thiols.
Stable Covalent Linkages: Resulting from the click chemistry reactions between trans-cyclooctene and tetrazines.
Aplicaciones Científicas De Investigación
TCO4-PEG3-Maleimide has a wide range of applications in scientific research, including:
Chemistry: Used in bioconjugation and molecular labeling.
Biology: Facilitates the study of protein interactions and cellular processes.
Medicine: Employed in drug delivery systems and diagnostic imaging.
Industry: Utilized in the development of advanced materials and nanotechnology .
Mecanismo De Acción
The mechanism of action of TCO4-PEG3-Maleimide involves the specific and efficient reaction of the maleimide group with reduced thiols to form stable thioether bonds. The trans-cyclooctene moiety participates in click chemistry reactions with tetrazines, resulting in stable covalent linkages. These reactions are highly specific and occur under mild conditions, making them suitable for various biological and chemical applications .
Comparación Con Compuestos Similares
Similar Compounds
- TCO-PEG4-maleimide
- Dibenzocyclooctyne-PEG4-maleimide
- TCO-amine HCl salt
- Tetrazine-PEG5-NHS ester
Uniqueness
TCO4-PEG3-Maleimide is unique due to its hydrophilic PEG spacer arm, which improves solubility in aqueous buffers and reduces aggregation. This property enhances its performance in bioconjugation and molecular labeling applications compared to other similar compounds .
Propiedades
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O8/c28-21(10-13-27-22(29)8-9-23(27)30)25-11-14-32-16-18-34-19-17-33-15-12-26-24(31)35-20-6-4-2-1-3-5-7-20/h1-2,8-9,20H,3-7,10-19H2,(H,25,28)(H,26,31)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYOVGQCUVKIQE-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115069.png)

![methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115075.png)










